molecular formula C14H19NOS B8707525 3-[(4-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

3-[(4-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

Cat. No. B8707525
M. Wt: 249.37 g/mol
InChI Key: PXAQAWOBYPSWSY-UHFFFAOYSA-N
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Patent
US07494992B2

Procedure details

To a stirred solution of 2,2,2-trichloroethyl 3-[(4-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane-8-carboxylate (Preparation 11, 52.7 g, 0.12 moles) in tetrahydrofuran under nitrogen was added zinc dust (20 g,) and potassium hydrogenphosphate (1 M, 125 ml). The reaction mixture was stirred for 2 h at room temperature before adding more zinc dust (30 g) followed by heating on a steam bath for 30 min. The reaction mixture was cooled to room temperature and diluted with water (1 l). Sodium carbonate was added to adjust the pH to 10. The reaction mixture was filtered and the filtrate was separated and then extracted with dichloromethane. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give the title compound as a yellow oil (26.0 g, 84%). The oil was purified by column chromatography on silica gel (350 g) eluting with methanol:dichloromethane:0.88 ammonia solution (10:90:1) to give the product as an oil which crystallised on standing (13 g, 42%). The solid was further purified by stirring in ether and filtering to give a light yellow solid (9 g, 29%).
Name
2,2,2-trichloroethyl 3-[(4-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
52.7 g
Type
reactant
Reaction Step One
Name
potassium hydrogenphosphate
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
30 g
Type
catalyst
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH:10]2[CH2:16][CH:15]3[N:17](C(OCC(Cl)(Cl)Cl)=O)[CH:12]([CH2:13][CH2:14]3)[CH2:11]2)=[CH:5][CH:4]=1.P([O-])([O-])(O)=O.[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.O.[Zn]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH:10]2[CH2:11][CH:12]3[NH:17][CH:15]([CH2:14][CH2:13]3)[CH2:16]2)=[CH:5][CH:4]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
2,2,2-trichloroethyl 3-[(4-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
52.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)SC1CC2CCC(C1)N2C(=O)OCC(Cl)(Cl)Cl
Name
potassium hydrogenphosphate
Quantity
125 mL
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating on a steam bath for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC1CC2CCC(C1)N2
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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